N-(2-phenylpropyl)-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide
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Overview
Description
N-(2-phenylpropyl)-1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by a piperidine ring attached to a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine moiety, which is further substituted with a phenylpropyl group. The intricate structure of this compound makes it a subject of study in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylpropyl)-1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination to introduce a chloro group.
Nucleophilic Substitution: Finally, the chloro intermediate undergoes nucleophilic substitution with a piperidine derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylpropyl)-1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups .
Scientific Research Applications
N-(2-phenylpropyl)-1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiproliferative agent, exhibiting significant activity against various cancer cell lines.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as electroluminescent devices.
Biological Research: It is also studied for its potential effects on biological pathways and its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(2-phenylpropyl)-1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biological pathways, resulting in the observed antiproliferative effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzo[4’,5’]thieno[3’,2’5,6]pyrido[4,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have also been studied for their antiproliferative activities.
Thieno[3,2-d]pyrimidin-4-yl Morpholine Derivatives: These compounds are important intermediates in the synthesis of various biologically active molecules.
Uniqueness
What sets N-(2-phenylpropyl)-1-(pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-phenylpropyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5OS/c1-16(17-6-3-2-4-7-17)14-26-23(30)18-9-12-29(13-10-18)22-21-20(27-15-28-22)19-8-5-11-25-24(19)31-21/h2-8,11,15-16,18H,9-10,12-14H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHYBBNFPRAWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)C2=NC=NC3=C2SC4=C3C=CC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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